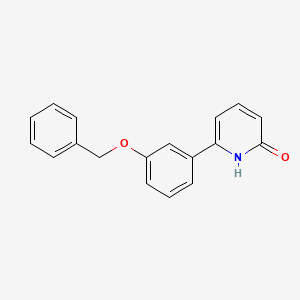
2-(4-Benzyloxyphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) is a benzyloxy-substituted hydroxy pyridine that is used in various scientific applications. It is a colorless, water-soluble powder with a melting point of 78-81°C and a boiling point of 300°C. This compound can be used as a reagent for organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for drug discovery. It also has potential applications in the field of medicinal chemistry, due to its ability to interact with a variety of substrates.
科学研究应用
2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) is widely used in scientific research due to its ability to interact with a variety of substrates. It has been used as a reagent for organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for drug discovery. It has also been used in the field of medicinal chemistry, as it has been shown to interact with a variety of substrates. Additionally, it is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme activity.
作用机制
The mechanism of action of 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) is not well understood. However, it is believed that the compound interacts with a variety of substrates due to its ability to form hydrogen bonds and ionic interactions. It is also believed that the compound can act as a catalyst for the formation of new chemical bonds, as well as the breaking of existing ones. Additionally, it is believed that the compound can interact with proteins and enzymes, as well as other molecules, in order to facilitate the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) are not well understood. However, it is believed that the compound can interact with a variety of substrates, which could potentially lead to changes in biochemical and physiological processes. Additionally, the compound has been shown to interact with proteins and enzymes, which could lead to changes in metabolic processes. The compound has also been shown to interact with other molecules, which could lead to changes in cellular processes.
实验室实验的优点和局限性
2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of substrates, which makes it useful for a variety of applications. Additionally, the compound is relatively stable and has a low toxicity, making it a safe and effective reagent for laboratory experiments. However, the compound is relatively expensive and its solubility in water is limited, making it difficult to use in certain experiments.
未来方向
The potential future directions for 2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) are numerous. One potential direction is the development of new methods for synthesizing the compound. Additionally, the compound could be used in the development of new drugs and therapeutic agents, as well as in the study of enzyme kinetics and metabolic pathways. The compound could also be used in the study of cellular processes, such as signal transduction, and in the development of new materials. Finally, the compound could be used in the development of new analytical methods, as well as in the study of organic synthesis and catalysis.
合成方法
2-(4-Benzyloxyphenyl)-3-hydroxypyridine (95%) can be synthesized through a multi-step process. The first step involves the reaction of 4-benzyloxybenzaldehyde and 3-hydroxy pyridine in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with a reducing agent, such as sodium borohydride, to form the final product. This synthesis method is simple and efficient and has been used successfully in the laboratory.
属性
IUPAC Name |
2-(4-phenylmethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-17-7-4-12-19-18(17)15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAOTSFYGFARRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683233 |
Source


|
| Record name | 2-[4-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-95-5 |
Source


|
| Record name | 2-[4-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














